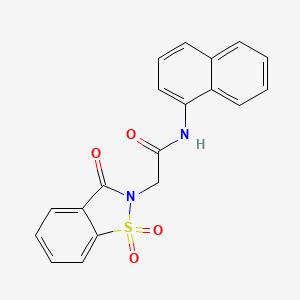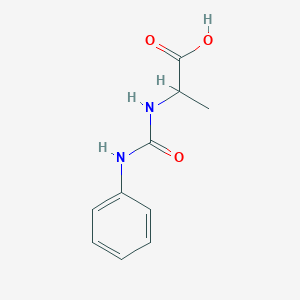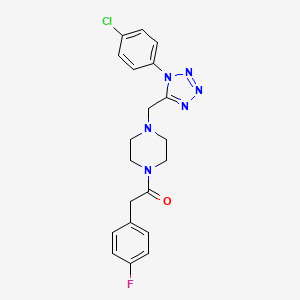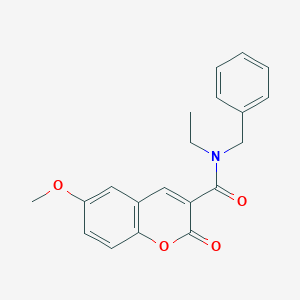
2-Benzyl-2,3-dihydro-1H-isoindole
Descripción general
Descripción
“2-Benzyl-2,3-dihydro-1H-isoindole” is a chemical compound with a molecular weight of 317.82 . The compound is typically in the form of a white solid .
Synthesis Analysis
The synthesis of isoindoles, such as “2-Benzyl-2,3-dihydro-1H-isoindole”, has been a subject of research . For instance, a Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters provides isoindoles in very good yields . The reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .
Molecular Structure Analysis
The molecular structure of “2-Benzyl-2,3-dihydro-1H-isoindole” can be represented by the formula C15H15N . The compound has a molecular weight of 209.28600 . The InChI code for this compound is 1S/C18H19NO2.ClH/c1-2-21-18 (20)17-16-11-7-6-10-15 (16)13-19 (17)12-14-8-4-3-5-9-14;/h3-11,17H,2,12-13H2,1H3;1H .
Physical And Chemical Properties Analysis
“2-Benzyl-2,3-dihydro-1H-isoindole” is a white solid with a density of 1.113g/cm3 . It has a boiling point of 303.6ºC at 760 mmHg .
Aplicaciones Científicas De Investigación
I have conducted several searches to gather information on the scientific research applications of “2-Benzylisoindoline”, also known as “2-Benzyl-2,3-dihydro-1H-isoindole”. However, the search results do not provide specific applications for this compound. Instead, they discuss the synthesis, reactivity, and biological activity of isoindoline derivatives in general. Below are some potential applications based on the information available:
Synthesis of New Molecules
Isoindoline derivatives are used in designing new molecules due to their wide range of applications in various fields .
Biological Systems Study
Isoindolines can be used in site-directed spin labeling (SDSL) to study biological systems by monitoring spin-labeled amino acid residues with electron paramagnetic resonance (EPR) .
Pharmaceutical Research
Indole derivatives, which are structurally related to isoindolines, have diverse biological and clinical applications, suggesting potential pharmaceutical research applications for 2-Benzylisoindoline .
Chemical Synthesis
Isoindolines can be involved in chemical synthesis processes such as cycloadditions and C−H functionalization, which may be applicable to 2-Benzylisoindoline .
Propiedades
IUPAC Name |
2-benzyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-16/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTWRFGVFTTZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956627 | |
| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,3-dihydro-1H-isoindole | |
CAS RN |
35180-14-4 | |
| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2954111.png)
![4-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2954112.png)

![Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2954114.png)
![N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2954115.png)



![N-[(E)-1-[(benzylamino)carbonyl]-2-(2-thienyl)ethenyl]-4-methylbenzamide](/img/structure/B2954120.png)

![N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide](/img/structure/B2954122.png)
